molecular formula C14H11N3O2S B5527641 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide

Cat. No. B5527641
M. Wt: 285.32 g/mol
InChI Key: JJULAIYTWFXTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom, and a furamide group, which is a furan ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the benzyl group, and the furamide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the thiadiazole ring, the benzyl group, and the furamide group . These groups could potentially undergo a variety of organic reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiadiazole ring, the benzyl group, and the furamide group . These groups could affect properties such as solubility, melting point, and boiling point.

Scientific Research Applications

Dye Chemistry and Textile Industry

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide has been explored as a precursor for monoazo pyrazolone dyes. These dyes find applications in dyeing polyester fabrics . The compound’s structure allows for versatile modifications, leading to a wide range of color options and improved dyeing performance.

Materials Science and Crystal Engineering

The crystal structure of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide could be investigated using techniques such as single-crystal X-ray diffraction. Understanding its packing arrangement and intermolecular interactions can provide insights into its properties and potential applications .

Ionic Liquids and Green Solvents

Ionic liquids (ILs) have gained attention due to their unique physicochemical properties. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide might serve as a building block for ILs, contributing to their design and application in various fields, including catalysis and separation processes .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(11-7-4-8-19-11)15-14-17-16-12(20-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULAIYTWFXTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

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